5,6-Dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole
Overview
Description
5,6-Dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 5,6-Dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or other reagents under specific conditions. One common method includes reacting ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . This process yields high efficiency and purity, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
5,6-Dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzimidazole ring .
Scientific Research Applications
5,6-Dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to inhibit the polymerization of tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
5,6-Dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole can be compared with other benzimidazole derivatives, such as:
5,6-Dimethylbenzimidazole: A component of vitamin B12 with significant biological activity.
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethyl-1-(2-propynyl)-1H-benzimidazole: Exhibits potent antibacterial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5,6-dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-18-14-21-22(15-19(18)2)26(17-25-21)12-13-27-23-10-6-7-11-24(23)28-16-20-8-4-3-5-9-20/h3-11,14-15,17H,12-13,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCJOAZKPKQSJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCOC3=CC=CC=C3OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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